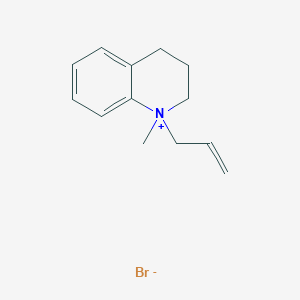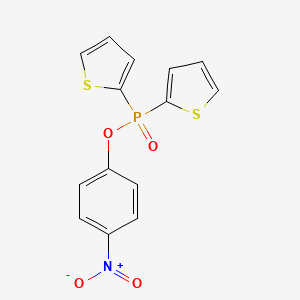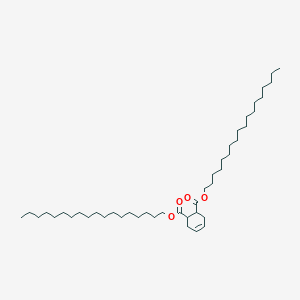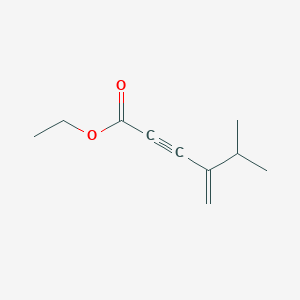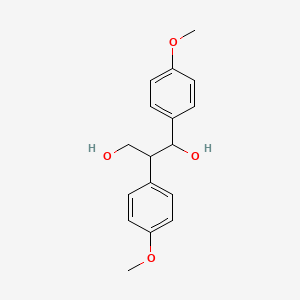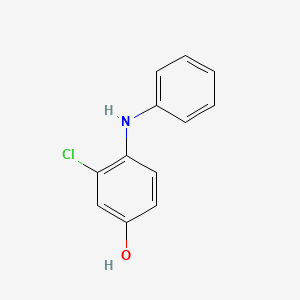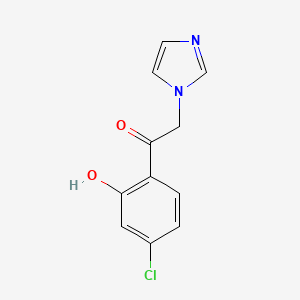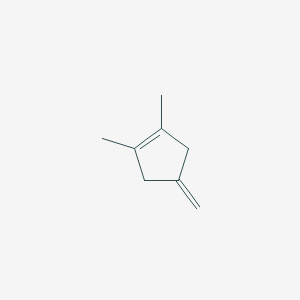
Cyclopentene, 1,2-dimethyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1,2-dimethyl-4-methylene- is an organic compound with the molecular formula C₇H₁₂ It is a derivative of cyclopentene, characterized by the presence of two methyl groups and a methylene group attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentene, 1,2-dimethyl-4-methylene- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylating agents to introduce the methyl groups, followed by dehydrogenation to form the methylene group. Another method includes the use of organocerium reagents with cycloalkanones, followed by addition of MsCl or SOCl₂ with DBU to yield the desired cyclopentene derivative .
Industrial Production Methods: Industrial production of cyclopentene derivatives often involves catalytic processes. For example, the use of Ziegler-Natta catalysts can facilitate the polymerization of cyclopentene to produce various substituted cyclopentenes . Additionally, palladium-catalyzed reactions are employed to introduce functional groups and achieve high yields of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentene, 1,2-dimethyl-4-methylene- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated cyclopentane derivatives.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated cyclopentenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated cyclopentenes
Applications De Recherche Scientifique
Cyclopentene, 1,2-dimethyl-4-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of cyclopentene, 1,2-dimethyl-4-methylene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Cyclopentene, 1,2-dimethyl-4-methylene- can be compared with other similar compounds, such as:
Cyclopentene: The parent compound, which lacks the additional methyl and methylene groups.
1,2-Dimethylcyclopentene: A similar compound with two methyl groups but without the methylene group.
4-Methylcyclopentene: A compound with a single methyl group attached to the cyclopentene ring
Uniqueness: The presence of both methyl and methylene groups in cyclopentene, 1,2-dimethyl-4-methylene- imparts unique chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
83615-96-7 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
1,2-dimethyl-4-methylidenecyclopentene |
InChI |
InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h1,4-5H2,2-3H3 |
Clé InChI |
ACSRQOHGQNVCCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=C)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


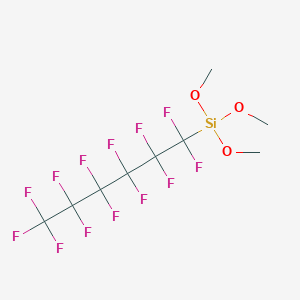

![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
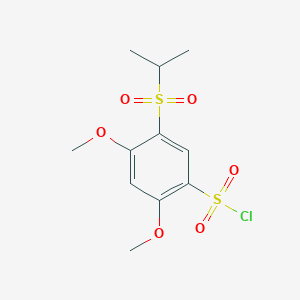
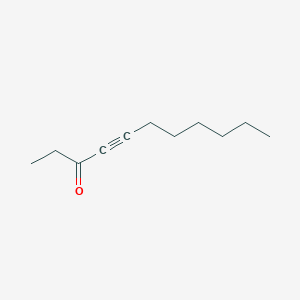
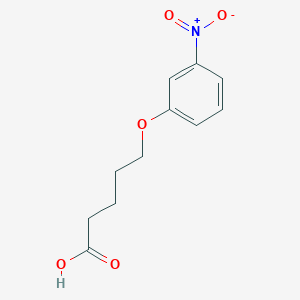
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
